![molecular formula C18H18N2O2S B2576465 N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide CAS No. 313469-65-7](/img/structure/B2576465.png)
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide
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Description
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide, also known as CMPT or Compound 12, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMPT has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Approaches
Research has been conducted on synthesizing benzothiazole-substituted β-lactam hybrids, starting from benzo[d]thiazol-2-yl phenol precursors. These compounds, including derivatives similar to the specified chemical, have been synthesized to explore their potential applications (Alborz et al., 2018). Additionally, the facile synthesis of related benzothiazole derivatives through acylation reactions and microwave-assisted methods has been reported, highlighting efficient procedures with environmental benefits (Wang et al., 2014).
Crystal Structure
The crystal structure of related compounds has been elucidated through techniques such as X-ray single-crystal diffraction, confirming the cyclohexene ring's conformation and the thiophene ring's planarity, which provides insight into the molecular geometry and potential reactivity of similar molecules (Wang et al., 2014).
Biological Evaluation and Potential Applications
- Antimicrobial and Antitumor Activities: Some novel benzothiazole β-lactam hybrids have demonstrated moderate antimicrobial activities against various bacterial strains and potential as medicines due to their hemolytic activity and mammalian cell toxicity profiles (Alborz et al., 2018). Furthermore, derivatives of similar benzothiazole compounds have been synthesized and evaluated for their antitumor activities, showing high inhibitory effects in vitro against several human cancer cell lines, suggesting their utility in developing novel anticancer therapies (Shams et al., 2010).
Chemical Reactivity and Derivative Formation
- Derivative Synthesis: Research into the synthesis of heterocyclic skeletons from benzimidoyl chloride and thioamides has led to the formation of various cyclic products, offering pathways for creating new molecules with potential applications in drug development and other fields (Fathalla & Pazdera, 2002).
properties
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-7-8-16-14(9-12)15(10-19)18(23-16)20-17(21)11-22-13-5-3-2-4-6-13/h2-6,12H,7-9,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTLEJBKKCFSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide |
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